molecular formula C9H8BrNO B1499972 3-Bromo-3,4-dihydroquinolin-2(1H)-one

3-Bromo-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1499972
M. Wt: 226.07 g/mol
InChI Key: RZBZJWOYASHRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a bromine atom at the third position and a dihydroquinolinone core structure. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3,4-dihydroquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzyl bromide with ethyl acetoacetate under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Another approach involves the bromination of 3,4-dihydroquinolin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification techniques is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydride, potassium carbonate, amines, thiols, alkoxides.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Substitution: Substituted quinolinone derivatives.

    Oxidation: Quinolinone derivatives.

    Reduction: Reduced quinolinone derivatives.

Mechanism of Action

The mechanism of action of 3-Bromo-3,4-dihydroquinolin-2(1H)-one depends on its specific biological targetThe bromine atom at the third position may enhance the compound’s binding affinity to its target through halogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroquinolin-2-one: Lacks the bromine atom at the third position.

    4-Hydroxyquinolin-2-one: Contains a hydroxyl group at the fourth position instead of a bromine atom.

    Quinolin-2-one: Fully aromatic quinolinone without the dihydro structure.

Uniqueness

3-Bromo-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

3-bromo-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H8BrNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,5H2,(H,11,12)

InChI Key

RZBZJWOYASHRDC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)Br

Origin of Product

United States

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